N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate
Overview
Description
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the nitro group on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Scientific Research Applications
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug.
Industry: Utilized in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
While the specific mechanism of action for 4-Nitrophenyl ethyl(methyl)carbamate is not mentioned in the search results, carbamates in general have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . They can impose a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
Future Directions
Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Therefore, they could stand as the base for the discovery of new generation of antimicrobial and antioxidant agents .
Biochemical Analysis
Biochemical Properties
It has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has exhibited significant binding modes with DNA Gyrase A .
Cellular Effects
The cellular effects of 4-Nitrophenyl ethyl(methyl)carbamate are not well-documented. It has been shown to exhibit promising antibacterial activity against various bacterial strains, including B. subtilis, S. aureus, E. coli, K. pneumoniae, and P. aeruginosa .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been synthesized and characterized in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with ethyl(methyl)amine under controlled conditions. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-nitrophenyl ethyl(methyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: 4-Aminophenyl ethyl(methyl)carbamate.
Reduction: Ethyl(methyl)amine and 4-nitrophenol.
Substitution: Various substituted phenyl carbamates depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl methylcarbamate
- 4-Nitrophenyl ethylcarbamate
- 4-Nitrophenyl isopropylcarbamate
Uniqueness
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is unique due to the presence of both ethyl and methyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and stability profiles, which can be advantageous in specific research and industrial contexts .
Properties
IUPAC Name |
(4-nitrophenyl) N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXHDTIKCTZVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675893 | |
Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90870-20-5 | |
Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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